4-(3,4-dimethoxyphenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C11H12N2O2/c1-14-10-4-3-8(5-11(10)15-2)9-6-12-13-7-9/h3-7H,1-2H3,(H,12,13) |
InChI Key |
LQCGJGWKCQNMID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNN=C2)OC |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 4 3,4 Dimethoxyphenyl 1h Pyrazole Derivatives
Influence of Substitution Patterns on Molecular Recognition
The biological activity of 4-(3,4-dimethoxyphenyl)-1H-pyrazole derivatives is profoundly influenced by the nature and position of substituents on both the pyrazole (B372694) and the phenyl rings. These modifications can alter the compound's size, shape, and electronic distribution, thereby affecting its ability to bind to specific molecular targets.
Research has shown that substitutions at the N1 position of the pyrazole ring are a key determinant of activity. For instance, in a series of pyrazole derivatives designed as phosphodiesterase (PDE) inhibitors, the introduction of a methyl group at the N1 position was found to be crucial for potent inhibitory activity. Further elaboration of this position with larger alkyl groups or substituted phenyl rings has been explored to map the steric and electronic requirements of the binding pocket.
The 4-position of the pyrazole ring, occupied by the 3,4-dimethoxyphenyl group, is another critical site for modification. The methoxy (B1213986) groups at the 3- and 4-positions of the phenyl ring are often key for anchoring the molecule within the active site of target proteins. Alterations to these methoxy groups, such as their replacement with other alkoxy groups or their removal, can significantly impact binding affinity.
Substitutions at other positions of the pyrazole ring, such as the 3- and 5-positions, have also been investigated. The introduction of small alkyl or aryl groups at these positions can modulate the compound's lipophilicity and steric profile, leading to enhanced or diminished activity depending on the specific target. For example, in a study of pyrazole derivatives as potential anticancer agents, the presence of a trifluoromethyl group at the 3-position was found to enhance cytotoxicity.
The following table summarizes the influence of various substitution patterns on the biological activity of this compound derivatives.
| Substitution Position | Substituent | Effect on Biological Activity | Molecular Target(s) |
| Pyrazole N1 | Methyl | Increased inhibitory potency | Phosphodiesterases (PDEs) |
| Pyrazole N1 | Substituted Phenyl | Modulated activity based on substituent | Various |
| Phenyl 3,4 | Dimethoxy | Often crucial for binding affinity | Various |
| Pyrazole 3 | Trifluoromethyl | Enhanced cytotoxicity | Anticancer targets |
| Pyrazole 5 | Alkyl/Aryl | Modulated lipophilicity and steric profile | Various |
Role of Hydrogen Bonding and Hydrophobic Interactions in Target Binding
The binding of this compound derivatives to their biological targets is governed by a combination of intermolecular forces, with hydrogen bonding and hydrophobic interactions playing pivotal roles. The pyrazole ring itself is a versatile hydrogen bond donor and acceptor. The N1-H of the unsubstituted pyrazole can act as a hydrogen bond donor, while the N2 atom can act as a hydrogen bond acceptor.
Docking studies of this compound derivatives with various enzymes have provided insights into these interactions. For example, in the active site of some phosphodiesterases, the dimethoxyphenyl group is often found nestled in a hydrophobic pocket, while the pyrazole core forms key hydrogen bonds with specific amino acid residues.
Impact of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of the substituents on the this compound scaffold can have a profound impact on its biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the pyrazole and phenyl rings, thereby influencing their ability to participate in various non-covalent interactions.
Electron-donating groups, such as methoxy and amino groups, can increase the electron density of the aromatic system, potentially enhancing π-π stacking interactions and hydrogen bond acceptor capabilities. The two methoxy groups on the phenyl ring are classic examples of EDGs that are often crucial for potent biological activity.
Conversely, electron-withdrawing groups, such as nitro, cyano, and trifluoromethyl groups, decrease the electron density of the aromatic rings. This can modulate the acidity of the N1-H on the pyrazole ring, making it a stronger hydrogen bond donor. The presence of a trifluoromethyl group, a strong EWG, at the 3-position of the pyrazole ring has been shown to enhance the anticancer activity of certain derivatives.
The interplay between the electronic nature of the substituents and the specific requirements of the target's active site is a key consideration in the design of potent and selective inhibitors.
Stereochemical Considerations in Modulating Biological Activity
While the core this compound structure is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological macromolecules like proteins and enzymes.
For instance, if a substituent introduced at the N1 position or any other position of the pyrazole ring contains a stereocenter, the resulting enantiomers or diastereomers may exhibit different binding affinities and efficacies. This is because the active sites of enzymes are themselves chiral, and one stereoisomer may fit more snugly or form more favorable interactions than the other.
Although specific examples focusing solely on this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in drug design are highly relevant. The differential activity of stereoisomers is a well-established phenomenon in medicinal chemistry, and it is plausible that chiral derivatives of this scaffold would exhibit stereospecific biological effects.
Correlation of Structural Features with Specific Molecular Targets
The structural features of this compound derivatives have been correlated with their activity against a variety of molecular targets. The versatility of this scaffold allows for its adaptation to fit the binding sites of different proteins.
One of the most well-studied targets for this class of compounds is the phosphodiesterase (PDE) family of enzymes. For potent PDE inhibition, a key structural feature is often the presence of the 3,4-dimethoxyphenyl group, which mimics the catechol moiety of the natural substrate, cAMP or cGMP. The pyrazole core acts as a scaffold to correctly position this group within the active site.
Beyond PDEs, derivatives of this scaffold have been investigated for their activity against other targets, including kinases, which are crucial regulators of cell signaling. The pyrazole ring can serve as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyrazole and phenyl rings can then be modified to achieve selectivity for specific kinases.
Furthermore, certain this compound derivatives have shown promise as anticancer agents, with their activity linked to the induction of apoptosis and cell cycle arrest. The specific molecular targets in these cases are still under investigation but may involve interactions with proteins that regulate cell proliferation and survival.
The following table provides a summary of the correlation between structural features and specific molecular targets.
| Structural Feature | Molecular Target | Key Interaction(s) |
| 3,4-Dimethoxyphenyl group | Phosphodiesterases (PDEs) | Mimics the catechol moiety of the natural substrate, hydrophobic interactions. |
| Pyrazole core | Kinases | Acts as a hinge-binding motif, forming hydrogen bonds. |
| Trifluoromethyl group at C3 | Anticancer targets | May enhance binding affinity and/or cellular uptake. |
Mechanistic Investigations of Molecular Interactions and Biological Targets Non Clinical Focus
Enzyme Inhibition and Modulatory Mechanisms
Cyclooxygenase (COX) Isoforms (e.g., COX-2) and Prostaglandin E2 (PGE2) Production
The anti-inflammatory potential of pyrazole (B372694) derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the synthesis of pro-inflammatory prostaglandins (B1171923) like PGE2. While direct inhibitory data for 4-(3,4-dimethoxyphenyl)-1H-pyrazole on COX isoforms is not extensively detailed in the reviewed literature, studies on structurally related pyrazole derivatives provide insight into the potential activity of this scaffold.
For instance, a series of 1,3-disubstituted pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects. nih.gov The anti-inflammatory screening showed that many of the synthesized compounds possessed significant activity, which was comparable to the reference drug celecoxib. nih.gov Another study on novel pyrazole analogues also highlighted their COX-1/COX-2 inhibitory activity. nih.gov Specifically, certain hybrid pyrazole compounds demonstrated a better pharmacological profile with potentially fewer side effects. nih.gov The design of these compounds often involves linking the pyrazole core to other pharmacophores known for anti-inflammatory properties, such as sulfonamides. nih.govnih.gov
Research on fluorinated pyrazole chalcones has also shown significant anti-inflammatory activity, which was supported by docking studies analyzing interactions with the COX-2 enzyme. ekb.eg Furthermore, studies on N-substituted 3,4-pyrroledicarboximides, while not pyrazoles, have shown potent COX-2 inhibition, with some derivatives demonstrating binding free energy of -11.9 kcal/mol and forming hydrogen bonds with key residues like Tyr355 and Arg120 in the enzyme's active site. mdpi.com These findings underscore the general capacity of heterocyclic compounds to interact with and modulate the activity of COX enzymes, suggesting that the this compound scaffold is a promising candidate for COX inhibition.
Lipoxygenase (LOX) Pathways (e.g., 5-LOX)
The lipoxygenase (LOX) pathway, particularly the 5-lipoxygenase (5-LOX) enzyme, is another critical target in inflammation as it is responsible for the biosynthesis of leukotrienes. nih.gov Pyrazole derivatives have been investigated as inhibitors of this pathway.
Studies on pyrazole derivatives of medically relevant phenolic acids have explored their anti-LOX activity. Molecular docking studies suggested that these pyrazoles may act as inhibitors by blocking the access of the substrate, linoleic acid, to the active site of LOX-Ib, rather than interacting directly with the catalytic site. eurekaselect.com In one study, a series of 3-aroyl-1-(4-sulfamoylphenyl)thiourea derivatives were evaluated for their potency against 15-LOX, with the most active compound showing an IC50 value of 1.8 μM. nih.gov Research on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives also identified them as potent 15-lipoxygenase inhibitors. nih.gov While specific data for this compound is limited, the consistent anti-LOX activity observed in various pyrazole-based scaffolds, including those with substituted phenyl rings, points to the potential of this compound class to modulate the LOX pathway. eurekaselect.comnih.govmdpi.combiorxiv.org
Kinase Inhibition (e.g., VEGFR-2, EGFR, CDK, BTK, Aurora-A, JNK, BRAFV600E, RIPK3, Topoisomerase)
The pyrazole core is a well-established scaffold for the development of kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling, proliferation, and angiogenesis. Derivatives of this compound have been explored as inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).
VEGFR-2 and EGFR Inhibition: Dual inhibition of EGFR and VEGFR-2 is a sought-after strategy in cancer treatment. Pyrazole derivatives have shown promise in this area. A study on novel 4-methoxyphenyl (B3050149) pyrazole and pyrimidine (B1678525) derivatives identified compounds with potent dual inhibitory activity against both EGFR and VEGFR-2. bohrium.com For example, one derivative demonstrated IC50 values of 0.071 µM and 0.098 µM against EGFR and VEGFR-2, respectively. bohrium.com Similarly, other research on fused pyrazole derivatives identified compounds with potent dual EGFR/VEGFR-2 inhibition. researchgate.net The design of these inhibitors often incorporates structural features known to bind to the hinge region of the kinase domain. nih.govnih.gov
CDK Inhibition: CDKs are key regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells. Pyrazole-based compounds have been extensively developed as CDK inhibitors. nih.govrsc.org For instance, a series of novel pyrazole derivatives showed strong inhibition against CDK2, with IC50 values as low as 0.96 μM. rsc.org Another study on N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives discovered a potent CDK2 inhibitor with a Ki value of 0.005 µM. mdpi.com The pyrazolo[3,4-d]pyrimidine scaffold, in particular, is a well-established core for potent CDK inhibitors, with some compounds showing IC50 values in the nanomolar range. nih.gov
Below are tables summarizing the inhibitory activities of various pyrazole derivatives against different kinases.
Table 1: EGFR and VEGFR-2 Inhibitory Activity of Pyrazole Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Methoxyphenyl pyrimidine derivative | EGFR | 0.071 | bohrium.com |
| 4-Methoxyphenyl pyrimidine derivative | VEGFR-2 | 0.098 | bohrium.com |
| Fused pyrazole derivative | EGFR | 0.06 | researchgate.net |
| Fused pyrazole derivative | VEGFR-2 | 0.22 | researchgate.net |
| Pyrazolo[3,4-d]pyrimidine derivative | EGFR | 0.034 | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivative | EGFR | 0.054 | nih.gov |
Table 2: CDK Inhibitory Activity of Pyrazole Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.
| Compound Class | Target Kinase | IC50 (µM) | Ki (µM) | Reference |
|---|---|---|---|---|
| Pyrazole derivative | CDK2/cyclin A2 | 0.96 | - | rsc.org |
| Pyrazole derivative | CDK2/cyclin A2 | 1.47 | - | rsc.org |
| Pyrazole derivative | CDK2/cyclin A2 | 2.0 | - | rsc.org |
| Pyrazole derivative | CDK2/cyclin A2 | 3.82 | - | rsc.org |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | - | 0.005 | mdpi.com |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK5 | - | 0.003 | mdpi.com |
Bacterial Enzyme Inhibition (e.g., DNA Gyrase B, Methylthioadenosine/S-adenosylhomocysteine Nucleosidase (MTAN), Urease)
The potential of pyrazole derivatives extends to antibacterial applications through the inhibition of essential bacterial enzymes. While specific studies on this compound against DNA Gyrase B, MTAN, or Urease are not prominent in the reviewed literature, related pyrazole compounds have been evaluated for their antimicrobial properties.
For example, a study on a series of 1H-pyrazolyl derivatives showed that some compounds displayed appreciable antibacterial activities, particularly against Staphylococcus aureus, comparable to ampicillin. nih.gov This suggests that the pyrazole scaffold can be a foundation for developing new anti-infective agents. dntb.gov.ua The enzyme Methylthioadenosine/S-adenosylhomocysteine (MTA/SAH) nucleosidase is a critical enzyme in bacterial metabolism, and its inhibition can affect bacterial growth, making it a potential target for novel antimicrobials. nih.gov However, further research is needed to specifically determine the inhibitory effects of this compound on these bacterial enzymes.
Glycosidase Inhibition (e.g., α-glucosidase)
Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes by slowing down carbohydrate digestion. nih.gov While various heterocyclic compounds have been investigated as α-glucosidase inhibitors, there is a lack of specific data in the reviewed literature regarding the inhibitory activity of this compound against this enzyme. Studies have focused on other classes of compounds, such as piperazine-dithiocarbamate complexes, which have shown potent, noncompetitive inhibition of α-glucosidase. nih.govnih.gov Research on different fractions of plant extracts from the Labiatae family has also identified potent α-glucosidase inhibitors. nih.gov The potential of the pyrazole scaffold in this area remains an open field for investigation.
Carbonic Anhydrase (hCA I, hCA II) Inhibition
Direct inhibitory data for this compound against human carbonic anhydrase I (hCA I) and II (hCA II) are not prominently available in the reviewed scientific literature. However, research into structurally related pyrazole derivatives provides valuable insights into the potential of this scaffold for CA inhibition. nih.gov Carbonic anhydrases are metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications. tandfonline.com
A study on a series of 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives investigated their inhibitory effects on hCA I and hCA II. tandfonline.com Among the synthesized compounds, 3-(4-Aminophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (9) , which shares the 3,4-dimethoxyphenyl moiety, demonstrated significant inhibitory activity against both isoforms. tandfonline.comresearchgate.net The compound was found to be a potent inhibitor, with inhibition constants (Kᵢ) in the nanomolar range, surpassing the activity of the standard inhibitor Acetazolamide (AZA). tandfonline.com
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
|---|---|---|---|
| 3-(4-Aminophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (9) | hCA I | 14.1 | tandfonline.com |
| hCA II | 25.14 | ||
| Acetazolamide (Standard) | hCA I | 250 | nih.gov |
| hCA II | 12.1 |
Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibition
There is no specific information in the reviewed literature regarding the inhibitory activity of this compound on tissue-nonspecific alkaline phosphatase (TNAP). TNAP is a key enzyme in bone metabolism and vascular calcification, making its inhibitors a subject of significant research interest. nih.gov
Research on other pyrazole-containing molecules has identified potent TNAP inhibitors. For instance, a high-throughput screening campaign identified a pyrazole derivative, CID-646303, as a sub-micromolar inhibitor of TNAP. This discovery prompted the synthesis and evaluation of a series of pyrazole amide derivatives, leading to compounds with significantly improved potency, with IC₅₀ values as low as 5 nM. These studies highlight the potential of the pyrazole scaffold as a basis for the development of potent and selective TNAP inhibitors. nih.gov
Monoamine Oxidase (MAO-A, MAO-B) Inhibition
Direct experimental data on the inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) by this compound is not available in the surveyed literature. MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of neurodegenerative and psychiatric disorders. nih.govrasayanjournal.co.in
However, the broader class of pyrazole and pyrazoline (4,5-dihydro-1H-pyrazole) derivatives has been extensively studied for MAO inhibition. nih.govacs.orgnih.govnih.gov For example, a series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives showed high activity against both MAO-A and MAO-B isoforms, with Kᵢ values in the low nanomolar range. acs.org Another study on 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives reported selective inhibition of MAO-A. nih.gov Furthermore, halogenated pyrazolines have been developed as potent and selective MAO-B inhibitors, with one derivative showing an IC₅₀ value of 0.063 µM for MAO-B. nih.gov These findings underscore the versatility of the pyrazole and pyrazoline core in designing selective or non-selective MAO inhibitors.
| Compound Class | Target Isoform | Activity Range | Reference |
|---|---|---|---|
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | MAO-A | Kᵢ: 4 - 27 nM | acs.org |
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | MAO-B | Kᵢ: 1.5 - 50 nM | |
| 3,5-Biaryl-4,5-dihydro-1H-pyrazole-1-carboxylates | MAO-A | Kᵢ: ~5 nM for the most potent compound | nih.gov |
| Halogenated Pyrazolines | MAO-B | IC₅₀: 0.063 µM for the most potent compound | nih.gov |
Phosphodiesterase (PDE) Inhibition (e.g., PDE3, PDE4)
Specific data on the phosphodiesterase (PDE) inhibitory activity of this compound could not be found in the reviewed scientific literature. PDE inhibitors are a broad class of drugs that prevent the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), with applications in treating a variety of conditions, including respiratory and inflammatory diseases. nih.gov
The pyrazole scaffold is a component of some known PDE inhibitors. For instance, sildenafil, a well-known PDE5 inhibitor, incorporates a pyrazolo[4,3-d]pyrimidin-7-one core structure. nih.gov Additionally, a novel pyrazole derivative, 3-[1-(3-cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid (PDE-423), has been identified as a PDE4 inhibitor and studied for its pharmacokinetic properties. nih.gov These examples indicate that the pyrazole nucleus can be a viable structural component in the design of PDE inhibitors, although the specific activity of this compound remains to be determined.
Receptor Modulation and Ligand Binding Studies
G Protein-Coupled Receptors (GPCRs) Interaction (e.g., adrenergic, dopaminergic, serotoninergic, cannabinoid, mGlu5 receptor)
There is no direct evidence in the reviewed literature detailing the interaction of this compound with adrenergic, dopaminergic, serotoninergic, cannabinoid, or mGlu5 receptors. GPCRs represent a large family of transmembrane receptors that are common targets for a wide range of pharmaceuticals. nih.govscispace.com
However, certain pyrazole derivatives have been identified as potent ligands for some GPCRs. A notable example is rimonabant, a 1,5-diaryl-pyrazole-3-carboxamide derivative, which acts as a selective antagonist/inverse agonist of the cannabinoid CB1 receptor. nih.gov This demonstrates that the pyrazole scaffold can be effectively utilized to create high-affinity ligands for GPCRs. The specific substitution pattern on the pyrazole ring is critical in determining the binding affinity and selectivity for a particular receptor subtype.
Estrogen Receptor (ERα) Ligand Activity
Direct studies on the estrogen receptor α (ERα) ligand activity of this compound are not present in the reviewed scientific literature. The estrogen receptors are nuclear receptors that play a key role in a multitude of physiological processes, and their modulation is a therapeutic strategy for conditions such as breast cancer and osteoporosis. nih.govresearchgate.net
Research has shown that certain substituted pyrazoles can act as high-affinity ligands for the estrogen receptor. nih.govresearchgate.net A series of tetrasubstituted pyrazoles were designed to investigate the structure-activity relationships for ER binding and agonist activity. These studies revealed that a p-hydroxyl group on the N(1)-phenyl ring and a C(4)-propyl substituent were optimal for high-affinity and selective binding to ERα. nih.gov The lead compound from this series, 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole (PPT), was identified as the first ERα-specific agonist, with a binding affinity for ERα that is approximately 410-fold higher than for ERβ. nih.govmedchemexpress.comsigmaaldrich.com Molecular modeling suggests that these pyrazole derivatives bind to ERα with their C(3)-phenol group occupying the same pocket as the A-ring of estradiol. nih.gov
| Compound | Target Receptor | Relative Binding Affinity (%) vs. Estradiol | Reference |
|---|---|---|---|
| 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole (PPT) | ERα | ~50 | nih.govmedchemexpress.com |
| ERβ | 0.12 |
Toll-Like Receptor (TLR) Signaling Pathway Modulation
The innate immune system relies on Toll-like receptors (TLRs) to recognize molecular patterns associated with pathogens and cellular damage, initiating inflammatory responses. researchgate.netfrontiersin.orgfrontiersin.org The signaling cascade is triggered by the dimerization of TLRs and the recruitment of adaptor proteins like MyD88 and TIRAP, leading to the activation of downstream pathways. frontiersin.orgnih.gov Dysregulation of TLR signaling can contribute to a variety of inflammatory diseases, making TLRs attractive therapeutic targets. researchgate.netpremierscience.com
A class of triaryl pyrazole compounds has been identified as inhibitors of TLR signaling. researchgate.netnih.gov These compounds are thought to function by modulating the essential protein-protein interactions within the TLR pathway. researchgate.netnih.gov Structure-activity relationship (SAR) studies have revealed that the presence of three aryl rings on the pyrazole core at positions N1, C3, and C5 is crucial for potent inhibition of TLR signaling. nih.gov The electronic profile of these aryl rings and the nature of side chain appendages can influence the inhibitory activity, with some derivatives acting as pan-TLR inhibitors and others exhibiting selectivity for specific TLRs, such as TLR7 and TLR9. researchgate.netnih.gov
| Compound Type | Target | Effect | Reference |
| Triaryl Pyrazoles | TLR Signaling | Inhibition | researchgate.netnih.gov |
| C3 BSC pyrazoles with C5 carboxylic acid derivatives | TLR9, TLR7, TLR2 | Inhibition | nih.gov |
GABA-A Receptor Allosteric Modulation
Gamma-aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. mdpi.com These receptors are ligand-gated ion channels that, upon binding of GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decreased likelihood of firing. wikipedia.org GABA-A receptors possess multiple allosteric modulatory sites that can be targeted by various compounds to enhance or inhibit receptor function. wikipedia.orgnih.gov
Certain aryl pyrazole derivatives have demonstrated the ability to act as allosteric modulators of GABA-A receptors. researchgate.net The nature of this modulation is dependent on the specific molecular structure of the pyrazole derivative. For instance, some flexible aryl pyrazoles can potentiate GABA-evoked chloride currents, acting as positive allosteric modulators (PAMs). wikipedia.orgresearchgate.net Conversely, more constrained pyrazole analogs can act as antagonists to this potentiation. researchgate.net The benzodiazepine (B76468) binding site on the GABA-A receptor appears to be involved in the action of some of these pyrazole derivatives. researchgate.net The development of pyrazole derivatives as selective modulators for different GABA-A receptor subtypes (e.g., α1, α2, α3) is an area of active research, with the goal of achieving specific therapeutic effects such as anxiolysis without sedation. nih.gov
| Pyrazole Derivative Type | Receptor Subtype | Modulatory Effect | Reference |
| Flexible Aryl Pyrazoles (e.g., 6Bio-R, 14Bio-R) | α1β2γ2L GABA-A | Potentiation of GABA-evoked currents | researchgate.net |
| Constrained Aryl Pyrazoles (e.g., NESS 0327, GP1a, GP2a) | α1β2γ2L GABA-A | Antagonism of positive modulation | researchgate.net |
| Pyrazolone (B3327878) Derivatives (e.g., CGS-9896) | GABA-A (α1, α2) | Agonist (higher affinity for α1 and α2) | nih.gov |
Neurokinin-3 Receptor Modulation
While direct modulation of the Neurokinin-3 receptor by this compound is not established, the broader family of pyrazole derivatives has been explored for its potential to interact with various G protein-coupled receptors. For instance, research has been conducted on pyrazole derivatives as antagonists for the cholecystokinin (B1591339) 1 (CCK1) receptor, another member of the GPCR family. researchgate.net Furthermore, substituted pyrazole-3-carboxylic acids have been synthesized and evaluated as partial agonists for the nicotinic acid receptor, demonstrating that the pyrazole scaffold can be adapted to target different receptors. nih.gov This suggests the potential for designing pyrazole-based compounds that could modulate the activity of the Neurokinin-3 receptor, although specific examples directly relevant to this compound are not currently available in the literature.
Apoptotic Pathway Modulation at the Molecular Level
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. nih.govrsc.org The apoptotic process is tightly regulated by a complex network of pro- and anti-apoptotic proteins. nih.govresearchgate.net
Regulation of Pro-apoptotic and Anti-apoptotic Proteins (e.g., Bcl-2, Bax, P53, Caspase-3)
Several studies have highlighted the ability of pyrazole derivatives to modulate the expression and activity of key apoptotic proteins. nih.govrsc.orgnih.govresearchgate.net A series of 1,3,5-trisubstituted-1H-pyrazole derivatives has been shown to exert cytotoxic effects on various cancer cell lines by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins Bax, p53, and Caspase-3. nih.govrsc.org The downregulation of Bcl-2 disrupts its protective function, making cancer cells more susceptible to apoptosis. nih.gov The upregulation of Bax promotes the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptotic pathway. nih.gov The tumor suppressor protein p53, often called the "guardian of the genome," plays a crucial role in initiating apoptosis in response to cellular stress, and its upregulation by pyrazole derivatives can enhance this response. nih.gov Caspase-3 is an executioner caspase, and its activation is a central event in the apoptotic cascade. waocp.orgmdpi.com
In some cases, the pro-apoptotic activity of pyrazole derivatives appears to be regulated by both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, as evidenced by the enhanced cleavage of both caspase-8 and caspase-9. nih.gov
| Pyrazole Derivative | Cell Line | Effect on Apoptotic Proteins | Reference |
| 1,3,5-trisubstituted-1H-pyrazoles (e.g., 6c, 8, 10b, 10c) | MCF-7, A549, PC3 | ↓ Bcl-2, ↑ Bax, ↑ p53, ↑ Caspase-3 | nih.govrsc.org |
| Tospyrquin, Tosind | HT29 | ↓ Bcl-2, ↑ Bax, ↑ Caspase-8, ↑ Caspase-9 | nih.gov |
| Indole-linked pyrazoles (7a, 7b) | Not specified | ↓ Bcl-2, ↑ Bax, ↑ Caspase-3 | researchgate.net |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 | ↑ Caspase-3 | waocp.org |
Induction of DNA Damage and Genotoxic Stress
Genotoxic stress, characterized by damage to DNA, is a potent trigger for apoptosis. nih.gov Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been found to induce DNA damage, as evidenced by an increase in comet tail length in the comet assay. rsc.org This indicates that these compounds can cause DNA strand breaks, leading to genotoxic stress and subsequently activating DNA damage response pathways that can culminate in apoptosis. rsc.orgnih.gov The ability of certain pyrazole derivatives to induce DNA damage contributes to their anticancer activity. nih.gov
| Pyrazole Derivative | Method of Detection | Indication | Reference |
| 1,3,5-trisubstituted-1H-pyrazoles (e.g., 6c, 8, 10b, 10c) | Comet Assay | Increased comet tail length (DNA strand breaks) | rsc.org |
| Phthalazine-piperazine-pyrazole conjugates | Not specified | DNA damage | nih.gov |
| Pyrazolyl-chalcone and pyrazolyl-thiadiazole derivatives | DNA fragmentation analysis | DNA fragmentation | rsc.org |
Autophagic Cell Death Promotion
Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. While it is primarily a survival mechanism, excessive or prolonged autophagy can lead to a form of programmed cell death known as autophagic cell death. nih.gov The interplay between apoptosis and autophagy is complex, with some proteins, such as Bcl-2, playing regulatory roles in both processes. nih.gov
The investigation into pyrazole derivatives as modulators of autophagy is an emerging area. researchgate.net Given that some pyrazole derivatives can inhibit Bcl-2, which also regulates autophagy, it is plausible that these compounds could promote autophagic cell death. nih.gov However, more direct evidence specifically linking this compound or its close analogs to the promotion of autophagic cell death is needed.
Computational and Theoretical Chemistry Studies of 4 3,4 Dimethoxyphenyl 1h Pyrazole and Analogs
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the molecular characteristics of pyrazole (B372694) derivatives. These computational approaches allow for a detailed examination of molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding their behavior and potential applications.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 4-(3,4-dimethoxyphenyl)-1H-pyrazole, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311+G(d,p), are used to determine the most stable molecular conformation (geometry optimization). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For instance, in related pyrazole structures, DFT has been used to confirm geometries and analyze conformational possibilities. nih.gov
Vibrational analysis, performed after geometry optimization, calculates the frequencies of the normal modes of vibration. These theoretical frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the optimized structure and to assign specific vibrational modes to the observed spectral bands. For example, the characteristic stretching modes of C-H, C=N, and C-O bonds in the molecule can be identified and analyzed.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-lying LUMO. Conversely, a small gap suggests that the molecule is more reactive. For pyrazole derivatives, the distribution and energies of these orbitals, which can be visualized using computational software, indicate the likely sites for electrophilic and nucleophilic attack. ajchem-a.comyoutube.com
Table 1: Illustrative Frontier Molecular Orbital Data for a Pyrazole Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: The values in this table are illustrative and can vary based on the specific analog and the level of theory used in the calculation.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is a 3D plot of the electrostatic potential, which is color-coded to represent different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green areas denote regions of neutral potential.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the methoxy (B1213986) groups, indicating their nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the pyrazole ring.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, charge transfer, and delocalization within a molecule. nih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. nih.gov A higher E(2) value indicates a more significant interaction and greater electron delocalization.
In this compound, NBO analysis can reveal hyperconjugative interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. nih.gov This analysis helps in understanding the intramolecular charge transfer (ICT) processes that contribute to the molecule's electronic properties and stability. For example, the delocalization of π-electrons between the pyrazole and the dimethoxyphenyl rings can be quantified.
Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. tandfonline.com These descriptors include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): The resistance of a molecule to change its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of changing electron distribution.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These parameters are calculated using the energies of the HOMO and LUMO. A high electrophilicity index suggests that the molecule is a good electrophile, while high softness indicates high reactivity.
Table 2: Illustrative Global Chemical Reactivity Descriptors for a Pyrazole Derivative
| Descriptor | Formula | Illustrative Value |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.0 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.2 eV |
| Chemical Softness (S) | 1/(2η) | 0.227 eV-1 |
| Electrophilicity Index (ω) | χ2/(2η) | 3.64 eV |
Note: The values in this table are for illustrative purposes.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. researchgate.netnih.gov It calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results can be used to simulate the UV-Vis spectrum of the molecule. nih.gov
For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions. chemrxiv.org These theoretical spectra can be compared with experimental UV-Vis data to confirm the electronic structure and understand the nature of the electronic transitions. nih.gov The influence of different solvents on the electronic spectra can also be modeled using methods like the Polarizable Continuum Model (PCM). nih.gov
Mulliken Population Analysis and Charge Density Distribution
Mulliken population analysis is a computational method used to estimate the partial atomic charges within a molecule, providing insights into the electron density distribution and the nature of chemical bonds. wikipedia.orguni-muenchen.de This analysis, while known to be sensitive to the choice of basis set, offers a valuable qualitative understanding of the electronic landscape of a molecule. wikipedia.orgq-chem.com
For substituted pyrazole compounds, the electronic charge density concentration can be determined from Mulliken atomic charges. researchgate.net Studies on related heterocyclic systems have shown that hydrogen atoms typically carry a positive charge, with those attached to highly electronegative atoms like nitrogen exhibiting a more pronounced positive charge. researchgate.net Conversely, electronegative atoms like oxygen and nitrogen will have negative charges. This distribution of charge is a key determinant in how the molecule interacts with its biological target.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques that provide a dynamic and three-dimensional view of how a ligand, such as a pyrazole derivative, interacts with its biological target. eurasianjournals.com These methods are instrumental in drug discovery, offering a cost-effective way to screen potential drug candidates and optimize their binding characteristics. eurasianjournals.comnih.gov
Molecular Docking for Ligand-Target Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding energy or docking score. researchgate.netijpbs.com This method is widely used to screen virtual libraries of compounds against a specific protein target to identify potential inhibitors. researchgate.netnih.gov The process involves placing the ligand in various conformations within the active site of the receptor and calculating the binding energy for each pose. ijpbs.com
For pyrazole derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various protein targets, including kinases and other enzymes implicated in disease. researchgate.netnih.govnih.gov These studies have revealed that pyrazole-based compounds can form crucial hydrogen bonds and hydrophobic interactions within the active sites of their target proteins. nih.govmdpi.com For example, in studies of pyrazole derivatives as RET kinase inhibitors, docking simulations showed key hydrogen bond interactions with hinge region residues like Ala807. nih.gov Similarly, docking of a pyrazoline derivative with dengue virus NS2B/NS3 protease indicated hydrogen bonding with His51 and Arg74 residues. mdpi.com
The binding affinity, often represented by a low binding energy, is a critical parameter in assessing the potential of a compound as a drug candidate. researchgate.netnih.gov In silico docking studies have been used to compare the binding energies of various pyrazole derivatives, helping to prioritize compounds for further experimental testing. nih.gov For instance, docking studies on pyrazole derivatives against cyclooxygenase-2 (COX-2) revealed binding energies more favorable than the standard drug, diclofenac. nih.gov
Below is an interactive data table summarizing the results of molecular docking studies on various pyrazole analogs, showcasing their binding affinities and interactions with different protein targets.
| Compound/Analog | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazole derivative (Compound 25) | RET Kinase | Not specified, but identified as most active | Ala807, Lys808 | nih.gov |
| 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Dengue Virus NS2B/NS3 Protease | Not specified | His51, Arg74 | mdpi.com |
| Pyrazole derivative (Compound 12) | Cyclooxygenase-2 (COX-2) | -10.9 to -9.8 | Not specified | nih.gov |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | -10.09 kJ/mol | Not specified | researchgate.netnih.gov |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | -8.57 kJ/mol | Not specified | researchgate.netnih.gov |
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 | -10.35 kJ/mol | Not specified | nih.gov |
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations provide a more dynamic and realistic picture of the ligand-receptor complex compared to static molecular docking. eurasianjournals.com By simulating the movement of atoms over time, MD simulations can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. nih.govmdpi.com
MD simulations are crucial for validating the results of molecular docking. nih.gov If the key interactions observed in the docking pose are maintained throughout the simulation, it lends confidence to the predicted binding mode. nih.gov For instance, a 100 ns MD simulation of a pyrazole derivative bound to RET kinase confirmed the stability of the hydrogen bonds identified in the docking study. nih.gov Similarly, MD simulations of a pyrazoline derivative with the dengue virus protease showed that the hydrogen bond with His51 was maintained. mdpi.com
These simulations can also uncover additional interactions and conformational adjustments that are not apparent from static docking. The fluctuations of the ligand within the binding site can be analyzed to understand its dynamic behavior and the flexibility of the protein. This information is vital for designing inhibitors with improved binding affinity and selectivity.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Drug-Likeness Assessment
In silico ADME prediction is a critical component of modern drug discovery, aiming to forecast the pharmacokinetic properties of a compound before it undergoes expensive and time-consuming experimental testing. nih.govresearchgate.net These computational models assess a molecule's potential for absorption, distribution, metabolism, and excretion, which are key determinants of its efficacy and safety as a drug. nih.gov
For pyrazole derivatives, in silico ADME studies are used to evaluate their "drug-likeness" based on various physicochemical properties and established rules like Lipinski's rule of five. researchgate.netnih.gov These predictions can help to identify potential liabilities, such as poor oral bioavailability or rapid metabolism, early in the drug development process. nih.gov
For example, an in silico analysis of a pyrazole derivative, 4-((1-(3-nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid, predicted good oral absorption but an inability to cross the blood-brain barrier. researchgate.net The study also predicted a logP value of 3.7, suggesting good oral absorption, but also poor water solubility, indicating a potential need for formulation development. researchgate.net Furthermore, the analysis suggested potential inhibition of cytochrome P450 enzymes like CYP2C19 and CYP2C9, which could lead to drug-drug interactions. researchgate.net
SwissADME is a popular online tool used for these predictions, providing information on a compound's physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness. researchgate.netnih.gov Such analyses have been applied to various pyrazole derivatives to assess their potential as orally bioavailable drugs. nih.govidaampublications.in
The following interactive data table presents predicted ADME properties for a representative pyrazole derivative, highlighting key parameters for drug-likeness.
| Property | Predicted Value/Classification | Implication | Reference |
| Physicochemical Properties | |||
| Molecular Weight | Varies by analog | Influences absorption and distribution | researchgate.net |
| LogP (Lipophilicity) | ~3.7 (for a specific analog) | Good oral absorption | researchgate.net |
| Water Solubility | Poor (for a specific analog) | May require formulation enhancement | researchgate.net |
| Pharmacokinetics | |||
| Oral Bioavailability | Good (predicted for some analogs) | Suitable for oral administration | researchgate.net |
| Blood-Brain Barrier Permeation | No (predicted for some analogs) | May not have central nervous system effects | researchgate.net |
| CYP Inhibition | Potential for CYP2C19 and CYP2C9 inhibition | Risk of drug-drug interactions | researchgate.net |
| Drug-Likeness | |||
| Lipinski's Rule of Five | Compliant (for some analogs) | Indicates good drug-like properties | nih.gov |
Future Directions and Emerging Research Avenues for 4 3,4 Dimethoxyphenyl 1h Pyrazole
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods like the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govresearchgate.net While effective, these classical methods often face challenges related to efficiency, waste generation, and the use of hazardous materials. researchgate.net Future research is increasingly focused on developing greener and more sustainable synthetic protocols.
Key areas of development include:
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product incorporating most of the starting materials, are gaining popularity for synthesizing pyrazole derivatives. mdpi.com This approach offers significant advantages in terms of operational simplicity, time and energy savings, and reduced waste. mdpi.com
Green Catalysis: The use of environmentally benign catalysts is a cornerstone of sustainable chemistry. mdpi.com For pyrazole synthesis, this includes employing reusable catalysts like ionic liquids ([Et3NH][HSO4]) under solvent-free conditions, which can lead to high yields and easy product work-up. researchgate.net The development of nanocrystal catalysts, such as ZnO-CTAB, also presents a promising, eco-friendly route for producing related heterocyclic compounds like triazoles, a strategy that could be adapted for pyrazoles. rsc.org
Alternative Energy Sources: Microwave-assisted and ultrasonic-assisted syntheses are being explored to accelerate reaction rates and improve yields, often under milder conditions than conventional heating. researchgate.netresearchgate.net These methods align with the principles of green chemistry by reducing energy consumption and reaction times. mdpi.comund.edu
Water-Based Synthesis: Performing reactions in aqueous media is a highly desirable green chemistry approach. researchgate.net Developing synthetic routes for 4-(3,4-dimethoxyphenyl)-1H-pyrazole and its analogs that are efficient in water would significantly enhance their environmental friendliness.
Exploration of Undiscovered Molecular Targets and Biological Pathways
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets. nih.govmdpi.com While derivatives have been widely studied for anticancer, anti-inflammatory, and antimicrobial activities, the full therapeutic potential of this compound remains to be explored. nih.govnih.govontosight.ai
Future research should aim to:
Identify Novel Protein Kinase Targets: Many pyrazole-containing drugs function as protein kinase inhibitors. nih.gov High-throughput screening of this compound against a broad panel of kinases could uncover novel targets involved in diseases beyond current indications. For instance, its potential as an inhibitor for kinases like those involved in neutrophilic inflammation (e.g., PDE4) could be investigated. ncku.edu.twnih.gov
Investigate New Therapeutic Areas: The diverse biological activities reported for pyrazole derivatives suggest that this compound could be active in other areas, such as neurodegenerative diseases, metabolic disorders, or viral infections. nih.govnih.gov For example, pyrazole derivatives have been investigated as inhibitors of the bacterial enzyme DapE, highlighting potential as novel antibiotics. nih.gov
Elucidate Mechanisms of Action: For any identified activity, a deep understanding of the underlying molecular mechanism is crucial. This involves identifying direct binding partners and characterizing the downstream effects on cellular signaling pathways. This could reveal unexpected connections between the compound and various disease states.
Advanced Computational Modeling for Deeper Mechanistic Elucidation
Computational chemistry offers powerful tools to accelerate drug discovery and provide insights that are difficult to obtain through experimental methods alone. ontosight.ai For this compound, advanced computational modeling can play a pivotal role in understanding its behavior at the molecular level.
Future computational studies could include:
Molecular Docking and Dynamics Simulations: These techniques can predict and analyze the binding of this compound to its biological targets. nih.govnih.gov Molecular dynamics simulations, in particular, can reveal the stability of the ligand-protein complex and highlight key interactions over time, offering a more dynamic picture than static docking poses. nih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of the molecule. This can help in understanding the mechanism of action and in designing more potent analogs. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of pyrazole derivatives with their biological activity. ontosight.ai This allows for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
Mechanism of Action Studies: Computational methods can be used to model the catalytic mechanism of enzymes and how inhibitors like this compound interfere with this process. researchgate.net For example, modeling has been used to study the binding of pyrazole inhibitors to liver alcohol dehydrogenase and DapE. nih.govacs.org
Rational Design of Next-Generation Pyrazole Derivatives through Scaffold Hopping and Bioisosteric Replacements
The this compound core provides a robust starting point for designing new and improved therapeutic agents. benthamscience.com Rational design strategies can be employed to modify this scaffold, aiming to enhance potency, selectivity, and drug-like properties.
Key design strategies for future research include:
Scaffold Hopping: This involves replacing the central pyrazole core with other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. This can lead to the discovery of novel intellectual property and improved pharmacological profiles. acs.org For instance, pyrazolo[1,5-a]pyrimidines have been explored as bioisosteric replacements for pyrazole scaffolds. umn.eduarkat-usa.org
Bioisosteric Replacements: The dimethoxyphenyl group or other substituents on the pyrazole ring can be replaced with bioisosteres—functionally similar groups—to fine-tune the molecule's properties. acs.org For example, replacing a methoxy (B1213986) group with a fluorine atom or other small, electron-withdrawing groups can alter metabolic stability and binding interactions. mdpi.com
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions around the pyrazole and phenyl rings is essential to build a comprehensive SAR. This involves synthesizing and testing a library of analogs to understand how different functional groups at various positions affect biological activity. nih.gov This information is critical for optimizing lead compounds. nih.gov
Application in Chemical Biology Tools and Probes
Beyond direct therapeutic applications, this compound and its derivatives can be developed into valuable tools for chemical biology research. These tools can be used to probe biological systems, visualize cellular processes, and identify new drug targets.
Future applications in this area include:
Fluorescent Probes: By attaching a fluorophore to the pyrazole scaffold, it is possible to create fluorescent probes for bioimaging. nih.gov These probes could be designed to selectively bind to a specific protein or be sensitive to changes in the cellular environment (e.g., ion concentration), allowing for real-time visualization in living cells. nih.govnih.gov
Photoaffinity Labels: Incorporating a photoreactive group into the molecule would enable photoaffinity labeling experiments. This technique can be used to covalently cross-link the compound to its biological target upon UV irradiation, facilitating target identification and validation.
Biomimetic Models: Pyrazole-based ligands are used to create synthetic models of metalloenzyme active sites, such as that of acetylene (B1199291) hydratase. nih.govrsc.orgrsc.org Derivatives of this compound could be used to construct novel dinucleating ligands to model the binding pockets of complex metalloproteins. nih.gov
Q & A
Q. What are the established synthetic methodologies for 4-(3,4-dimethoxyphenyl)-1H-pyrazole?
The compound can be synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under reflux conditions in ethanol and acetic acid. Alternative routes include the Baker-Venkataram rearrangement of 1-(2′-hydroxyphenyl)-3-(3,4-dimethoxyphenyl) propane-1,3-dione followed by hydrazine cyclization. Reaction optimization often involves stoichiometric adjustments and catalytic acid/base conditions to improve yield .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography (XRD) is the gold standard for structural confirmation, revealing dihedral angles between the pyrazole ring and substituent aryl groups (e.g., 16.83° for methoxyphenyl rings). Complementary techniques include H/C NMR for verifying substituent positions and FT-IR for functional group analysis. Mass spectrometry further validates molecular weight .
Q. What analytical techniques ensure purity and identity of the compound?
High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and gas chromatography (GC) are routinely used. Melting point analysis and thin-layer chromatography (TLC) provide rapid purity checks. Elemental analysis (C, H, N) confirms stoichiometric composition .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) model electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and guide synthetic modifications. Molecular docking studies assess potential biological target interactions, such as enzyme binding pockets .
Q. What strategies optimize reaction yield and selectivity in pyrazole synthesis?
Yield optimization involves solvent selection (e.g., ethanol for solubility vs. DMF for high-temperature stability), catalytic additives (e.g., p-toluenesulfonic acid for acid-catalyzed cyclization), and controlled stoichiometry of hydrazine derivatives. Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
Q. How are structure-activity relationship (SAR) studies designed for bioactivity evaluation?
Substituent modifications (e.g., halogenation at position 3 or methoxy group replacement) are synthesized and tested in bioassays. For antimicrobial studies, derivatives are screened against Gram-positive/negative bacteria via MIC (minimum inhibitory concentration) assays. Anti-inflammatory activity is assessed using COX-2 inhibition assays or cytokine profiling .
Q. What challenges arise in crystallographic refinement of pyrazole derivatives?
Disordered solvent molecules or rotational flexibility of methoxy groups complicate electron density maps. Hydrogen atom placement requires difference Fourier synthesis and riding models. High-resolution XRD (≤0.8 Å) and low-temperature data collection mitigate thermal motion artifacts .
Q. How is environmental toxicity assessed for research-scale disposal?
Acute aquatic toxicity is evaluated using OECD Test Guideline 201 (algae growth inhibition) or 202 (Daphnia immobilization). Biodegradability is tested via closed bottle tests (OECD 301D). Waste treatment follows GHS guidelines for hazardous organics, including incineration or neutralization .
Q. What protocols ensure compound stability during long-term storage?
Stability under varying conditions (humidity, temperature) is monitored via accelerated degradation studies (40°C/75% RH for 6 months). Lyophilization or storage in amber vials under inert gas (N) prevents oxidation. Periodic HPLC reanalysis confirms integrity .
Q. How are safety protocols tailored for in vitro biological assays?
Biosafety Level 2 (BSL-2) practices are mandated, including fume hoods for compound handling, PPE (gloves, lab coats), and waste deactivation (e.g., autoclaving). Cytotoxicity pre-screening (e.g., MTT assay) determines safe working concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
